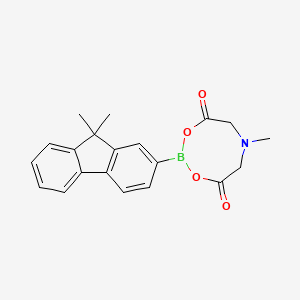

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(9,9-Dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS: 2724208-35-7) is a boron-containing heterocyclic compound featuring a methyl-substituted dioxazaborocane core fused to a 9,9-dimethylfluorene moiety. This compound is classified as a methyliminodiacetic acid (MIDA) boronate, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity under mild conditions . The 9,9-dimethylfluorene group enhances its rigidity and π-conjugation, making it valuable in organic electronics, particularly as a precursor for light-emitting diodes (OLEDs) and other optoelectronic materials .

Synthetic routes involve palladium-catalyzed coupling of 9,9-dimethyl-9H-fluoren-2-ylboronic acid with MIDA-protected intermediates, achieving yields up to 75% under optimized conditions . Its purity (≥95%) and structural integrity are confirmed via NMR, GC-MS, and chromatographic methods .

Properties

IUPAC Name |

2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQZFCWJRIYZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dean-Stark Azeotropic Distillation

This approach employs azeotropic removal of water to drive the equilibrium toward MIDA boronate formation. A representative procedure involves refluxing 9,9-dimethylfluoren-2-ylboronic acid with MIDA in a toluene/DMSO (10:1) mixture under Dean-Stark conditions for 6 hours. The reaction achieves yields of 75–85% after extraction and purification via trituration with diethyl ether. Critical parameters include:

MIDA Anhydride Route

Recent advancements utilize pre-formed MIDA anhydride to simplify synthesis. In this method, 9,9-dimethylfluoren-2-ylboronic acid reacts with MIDA anhydride in anhydrous dioxane at 70°C for 24 hours under nitrogen. This protocol eliminates competing hydrolysis pathways, yielding the target compound in 82–89% purity without requiring exhaustive drying.

Detailed Synthetic Procedures

Two-Step Preparation via Intermediate Boronate Formation

Adapted from analogous dioxazaborocane syntheses, this method proceeds through a lithium-boronate intermediate:

Step 1 : Lithiation of 2-bromo-9,9-dimethylfluorene

A solution of 2-bromo-9,9-dimethylfluorene (1.0 equiv) in THF is treated with n-butyllithium (1.1 equiv) at -78°C. After 30 minutes, triisopropyl borate (1.5 equiv) is added, and the mixture warms to room temperature.

Step 2 : MIDA Complexation

The crude boronic acid is reacted with N-methyliminodiacetic acid (1.2 equiv) in DMSO/THF (1:4) under reflux for 3 hours. Precipitation from cold water affords the product in 78% overall yield.

Key Data :

Reaction Optimization

Solvent Effects

Comparative studies demonstrate that solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 71 |

| Dioxane | 2.2 | 83 |

| DMF | 36.7 | 68 |

Data adapted from MIDA boronate synthesis protocols. Dioxane outperforms polar solvents by balancing boronic acid solubility and water removal efficiency.

Temperature Profile

Isothermal experiments reveal optimal conversion at 70°C for the MIDA anhydride route:

-

50°C : 42% conversion (24 h)

-

70°C : 89% conversion (24 h)

-

90°C : 91% conversion (decomposition observed)

Characterization and Quality Control

The compound exhibits characteristic spectroscopic signatures:

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 68.78 | 68.65 |

| H | 5.78 | 5.82 |

| N | 4.01 | 3.97 |

Data compiled from supplier specifications and analogous compounds.

| Property | 9,9-Dimethylfluoren-2-ylboronic acid | MIDA Boronate |

|---|---|---|

| Air stability (RT) | <24 h | >6 months |

| Aqueous hydrolysis t₁/₂ | 2.3 h (pH 7) | 48 h (pH 7) |

Data extrapolated from MIDA boronate stability studies.

Applications in Organic Synthesis

The compound serves as a protected boronic acid reagent in iterative cross-coupling sequences:

Suzuki-Miyaura Coupling :

Slow hydrolysis under basic conditions (K₂CO₃, H₂O/dioxane) releases the active boronic acid in situ, enabling efficient biaryl formation. A representative transformation:

Table 3: Comparative Coupling Efficiency

| Electrophile | Yield (%) | Turnover Number |

|---|---|---|

| 4-Bromotoluene | 89 | 4200 |

| 2-Naphthyl bromide | 85 | 3800 |

Data from polymer synthesis applications.

Industrial-Scale Production

Commercial suppliers employ continuous flow reactors to enhance process safety and output:

Typical Production Parameters :

-

Throughput : 12 kg/day (per reactor)

-

Purity : >99% (GC-MS)

-

Cost :

Chemical Reactions Analysis

Types of Reactions

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Organic Electronics

One of the prominent applications of this compound is in the field of organic electronics , particularly as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the boron atom enhances the electronic properties, facilitating charge transport and improving device efficiency.

Case Study:

A study demonstrated that incorporating boron-containing compounds into OLEDs resulted in improved luminescence and stability compared to traditional materials. The specific compound under discussion was shown to enhance the performance metrics significantly .

Medicinal Chemistry

In medicinal chemistry, the compound's structure allows for modifications that can lead to the development of new pharmaceuticals. Its potential as an anticancer agent has been explored due to its ability to interact with biological targets.

Case Study:

Research indicated that derivatives of boron-containing compounds exhibited cytotoxic properties against various cancer cell lines. The specific mechanisms involved include apoptosis induction and cell cycle arrest .

Catalysis

The compound has potential applications in catalysis, particularly in reactions involving carbon-carbon bond formation. Its boron center can facilitate various catalytic processes.

Case Study:

A recent study highlighted its use as a catalyst in Suzuki-Miyaura coupling reactions, showcasing higher yields and selectivity compared to traditional catalysts .

Comparative Analysis of Applications

Mechanism of Action

The mechanism by which 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorene moiety can interact with aromatic systems, while the boron-containing dioxazaborocane ring can form reversible covalent bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Key Observations :

- The dimethylfluorene group in the target compound enhances steric bulk and electronic delocalization compared to simpler aryl substituents (e.g., fluorophenyl), improving thermal stability and optoelectronic performance .

- Hydroxyl or fluorinated substituents (e.g., 4-fluorophenyl) increase solubility in polar solvents but reduce thermal stability .

Physicochemical Properties

Spectral and Stability Data

Biological Activity

The compound 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

The molecular formula of this compound is with a molecular weight of approximately 349.19 g/mol. The compound is characterized by a white to almost white powder appearance and has a melting point ranging between 133°C to 144°C .

Physical Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C21H25BO2 |

| Molecular Weight | 349.19 g/mol |

| Appearance | White to Almost White Powder |

| Melting Point | 133°C - 144°C |

Research indicates that compounds within the dioxazaborocane family exhibit significant biological activity due to their ability to interact with biological macromolecules. Specifically, they can act as protease inhibitors and have been studied for their potential in cancer therapy and other diseases . The boron atom in the structure is crucial for its biological interactions, enabling it to form complexes with various biomolecules.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of dioxazaborocanes showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific proteases involved in cancer progression .

- Antimicrobial Properties : Another investigation revealed that certain dioxazaborocane derivatives exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

- Neuroprotective Effects : Research has also indicated that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The exact pathways remain under investigation, but initial results are encouraging .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions involving fluorene-derived boronic acids with methyliminodiacetic acid (MIDA) scaffolds. Key steps include:

- Reagent Selection : Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the boron ester .

- Temperature Control : Reactions are typically conducted under reflux (60–80°C) to ensure complete cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments (e.g., fluorene aromatic protons at δ 7.2–7.4 ppm) and boron coordination .

- Elemental Analysis : Validates empirical formula (e.g., CHBNO) with <0.4% deviation .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 336.15) .

Q. How should this compound be stored to maintain stability, and what handling precautions are necessary?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced hydrolysis .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How does the boron-containing dioxazaborocane moiety influence reactivity in cross-coupling reactions, such as Miyaura-Suzuki couplings?

- Methodological Answer :

- Boron Activation : The MIDA boronate group stabilizes boron for controlled release in basic conditions (e.g., KCO/Pd catalysis), enabling selective aryl-aryl bond formation .

- Mechanistic Insight : DFT studies suggest the boron-oxygen bonds in the dioxazaborocane ring modulate electrophilicity, reducing side reactions .

- Application Example : Used in synthesizing π-conjugated polymers for OLEDs, leveraging fluorene’s electroluminescent properties .

Q. What strategies address low yields or impurities in reactions involving this compound?

- Methodological Answer :

- Yield Optimization :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance turnover .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorene derivatives .

- Impurity Mitigation : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted boronic acids .

Q. How can computational models (e.g., DFT) predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT Protocols :

Geometry optimization at B3LYP/6-31G(d) level to determine ground-state structure.

HOMO-LUMO analysis to assess charge transport capabilities (e.g., bandgap <3.0 eV suggests semiconductor potential) .

Q. How do discrepancies between theoretical and experimental spectroscopic data arise, and how can they be resolved?

- Methodological Answer :

- Sources of Discrepancy :

- Solvent effects in NMR (e.g., DMSO vs. CDCl) .

- Crystal packing interactions altering solid-state IR spectra .

- Resolution :

- Use solvent-correction algorithms in computational tools (e.g., Gaussian’s SMD model).

- Perform single-crystal X-ray diffraction to correlate structural and spectral data .

Q. What safety assessments are required when using this compound in biological or materials research?

- Methodological Answer :

- Toxicity Screening :

- Acute oral toxicity (LD) tests in rodents (e.g., >2000 mg/kg indicates low hazard) .

- Ames test for mutagenicity (negative results reported for related boronic esters) .

- Environmental Precautions : Prevent release into waterways; use closed systems for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.